2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a compound that has garnered significant interest in the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the reaction of 1-adamantylmethylamine with 3-(trifluoromethyl)benzoyl chloride, followed by cyclization with hydrazine hydrate to form the oxadiazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The oxadiazole ring is known to interact with nucleic acids and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(1-Adamantylmethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(1-Adamantylmethyl)-5-(trifluoromethyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring, leading to variations in reactivity and applications.
2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole: Combines the features of both the trifluoromethyl group and the thiadiazole ring, offering unique properties.
Uniqueness
The uniqueness of 2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole lies in its combination of the adamantyl, trifluoromethyl, and oxadiazole moieties. This unique structure imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H21F3N2O |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(1-adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H21F3N2O/c21-20(22,23)16-3-1-2-15(7-16)18-25-24-17(26-18)11-19-8-12-4-13(9-19)6-14(5-12)10-19/h1-3,7,12-14H,4-6,8-11H2 |
InChI Key |
MWFBLJVWJJWGJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=NN=C(O4)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.